

2,4-D butyl ester molecular structure and CAS number

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An In-depth Technical Guide to **2,4-D Butyl Ester**

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) butyl ester is a selective, systemic herbicide belonging to the phenoxyacetic acid chemical family.[1] First developed during World War II, 2,4-D became the first successful selective herbicide to be commercially released, proving highly effective for the control of broadleaf weeds in cereal crops, turf, and other areas. The butyl ester form is one of several ester formulations of the 2,4-D acid, which are noted for their potency and ability to penetrate foliage.[2] This document provides a detailed technical overview of **2,4-D butyl ester**, including its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

The chemical identity of **2,4-D butyl ester** is defined by its specific molecular structure and registry numbers. It is formally the n-butyl ester of **2,4-dichlorophenoxyacetic** acid.

- IUPAC Name: butyl 2-(2,4-dichlorophenoxy)acetate[3]
- CAS Number: 94-80-4[3][4]
- Molecular Formula: C₁₂H₁₄Cl₂O₃[3][5]
- Synonyms: Butyl 2,4-dichlorophenoxyacetate, 2,4-D-butyl, Butapon, Lironox[3]



The structure consists of a 2,4-dichlorophenoxy group attached to an acetic acid core, which is esterified with n-butanol.

Physicochemical Properties

2,4-D butyl ester is a clear, colorless to light brown liquid.[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	277.14 g/mol	[3][6]
Physical Description	Clear colorless to light brown liquid	[3]
Boiling Point	146-147 °C (295-297 °F) at 1 mmHg	[3][7]
Melting Point	9 °C	[3]
Density	1.235 - 1.245 g/cm³ at 20°C (68°F)	[7]
Vapor Pressure	6.16 x 10 ⁻⁵ mmHg	[3]
Water Solubility	Insoluble (<1 mg/mL at 21°C or 70°F)	[7]
Stability	Stable. Incompatible with strong oxidizing agents.	

Mechanism of Action

2,4-D butyl ester functions as a synthetic auxin, a class of plant growth regulators. Its herbicidal effect is achieved by mimicking natural auxins, which leads to uncontrolled and unsustainable growth in susceptible broadleaf plants (dicots).[4][6]

The primary mode of action involves the following steps:

Absorption: The ester form is readily absorbed through the leaves of the plant.



- Translocation: It is then translocated to the meristematic tissues, which are centers of active cell division.
- Hormonal Disruption: At the cellular level, 2,4-D disrupts normal hormonal balance, causing a cascade of effects.[2]
- Uncontrolled Growth: This leads to abnormal increases in cell wall plasticity, uncontrolled cell division, and enhanced biosynthesis of proteins and ethylene.
- Vascular Damage: The rapid and disorganized growth damages the vascular tissue, leading to stem curl, leaf withering, and ultimately, plant death.[1]



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Caption: Herbicide mechanism of action for **2,4-D butyl ester**.

Experimental Protocols Synthesis of 2,4-D Butyl Ester via Esterification

A patented method describes the synthesis of **2,4-D butyl ester** through the reaction of **2,4-dichlorophenoxyacetic** acid with n-butyl alcohol.[8]

Methodology:

 Reactant Mixing: 100-120 parts by weight of 2,4-dichlorophenoxyacetic acid, 50-60 parts of n-butyl alcohol, 1-2 parts of sulfuric acid (catalyst), and 200-500 parts of a solvent (e.g., toluene, xylene) are mixed in a reaction vessel.[8]

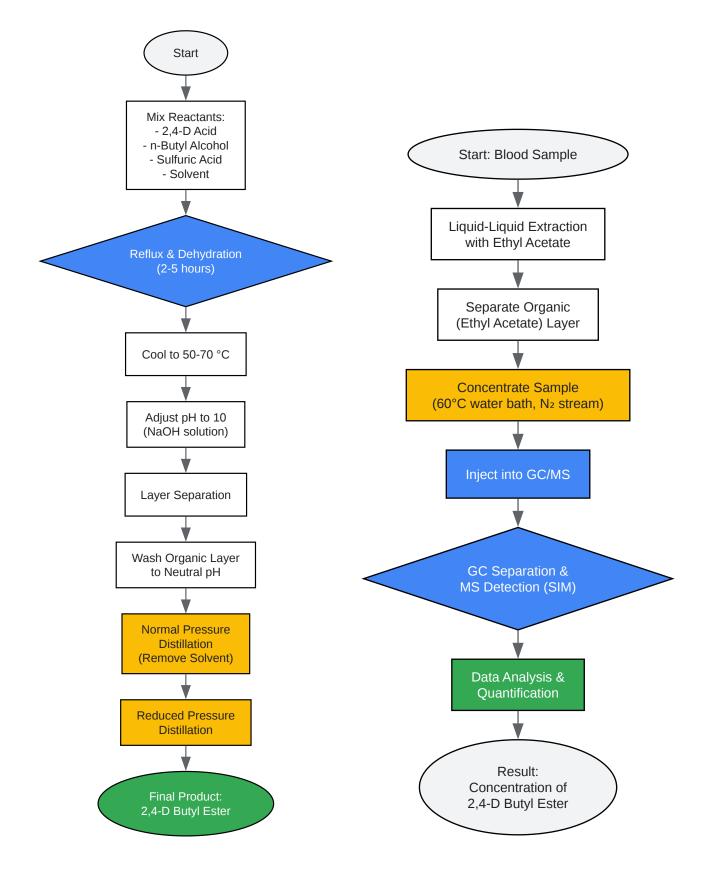
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- Reaction: The mixture undergoes reflux and dehydration for 2-5 hours. The reaction progress is monitored by liquid phase sampling until the concentration of 2,4dichlorophenoxyacetic acid is ≤1%.[8]
- Cooling & Neutralization: The mixture is cooled to 50-70 °C, and the pH is adjusted to 10 using a 5% sodium hydroxide solution.[8]
- Separation & Washing: The layers are separated, and the organic layer is washed with water until it is neutral.[8]
- Solvent Removal: The solvent is removed from the organic layer via distillation at normal pressure.[8]
- Product Isolation: The final product is obtained through reduced pressure distillation until no more fluid flows out. This method reports a product purity of 97-99% and a yield of over 98%.
 [8]





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